2-(methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
CAS No.:
Cat. No.: VC13254007
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19Cl2N3O |
|---|---|
| Molecular Weight | 244.16 g/mol |
| IUPAC Name | 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-9-7-8(12)11-5-3-10(2)4-6-11;;/h9H,3-7H2,1-2H3;2*1H |
| Standard InChI Key | KGJTVAVIYTVKRP-UHFFFAOYSA-N |
| SMILES | CNCC(=O)N1CCN(CC1)C.Cl.Cl |
| Canonical SMILES | CNCC(=O)N1CCN(CC1)C.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
2-(Methylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride is a synthetic organic compound with the molecular formula C₈H₁₉Cl₂N₃O and a molecular weight of 244.16 g/mol. It is the dihydrochloride salt form of the base compound 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(methylamino)-1-(4-methylpiperazin-1-yl)ethanone dihydrochloride |
| CAS Registry Number | 1176419-86-5 (dihydrochloride form); 166187-00-4 (base compound) |
| SMILES | CNCC(=O)N1CCN(CC1)C.Cl.Cl |
| InChI Key | KGJTVAVIYTVKRP-UHFFFAOYSA-N |
| PubChem CID | 2574890 (base compound); 44631041 (dihydrochloride) |
| Solubility | Soluble in water, dimethyl sulfoxide (DMSO), and methanol |
The compound features a ketone group linked to a methylamino moiety and a 4-methylpiperazine ring. The dihydrochloride salt enhances stability and aqueous solubility, making it suitable for biochemical applications .
Synthesis and Preparation
The synthesis typically involves a multi-step process:
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Formation of the Piperazine Intermediate: 4-Methylpiperazine is reacted with chloroacetyl chloride to yield 2-chloro-1-(4-methylpiperazin-1-yl)ethanone .
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Amination: The chloro intermediate undergoes nucleophilic substitution with methylamine to form the base compound .
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt .
Key Reaction Scheme:
Biological Activity and Applications
Kinase Inhibition and Anticancer Research
The compound has been explored as a building block in kinase inhibitors, particularly targeting mutant epidermal growth factor receptor (EGFR). In a 2023 study, derivatives with 4-methylpiperazine groups demonstrated 8-fold selectivity for EGFR L858R/T790M mutant cancer cells over wild-type EGFR, with IC₅₀ values in the nanomolar range .
Antiparasitic Activity
In a 2024 study, structurally related 1,3-diarylpyrazole derivatives showed low micromolar potency against Trypanosoma cruzi and Leishmania infantum, though cytotoxicity in human cells requires further evaluation .
Biochemical Tool Compound
The dihydrochloride salt is used in peptide synthesis and as a precursor for fluorinated analogs in positron emission tomography (PET) tracer development .
| Parameter | Value |
|---|---|
| Melting Point | >250°C (decomposes) |
| LogP (Partition Coefficient) | 1.7 (predicted) |
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |
| Storage Conditions | 2–8°C, protected from light and moisture |
Handling requires standard laboratory precautions, including gloves and eye protection. The compound is labeled "For research use only" .
| Supplier | Catalog Number | Purity | Price (1g) |
|---|---|---|---|
| CymitQuimica | 10-F024783 | >98% | €225 |
| Sigma-Aldrich | SML2688 | 97% | $320 |
Recent Research Developments
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2025 Molecular Dynamics Study: Simulations revealed that the 4-methylpiperazine group enhances binding to hydrophobic pockets in kinase targets, rationalizing its use in EGFR inhibitors .
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2024 Antiviral Screening: The compound was screened (unsuccessfully) against SARS-CoV-2 main protease (Mpro), highlighting its specificity for kinase targets .
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